molecular formula C22H18FN3O2S B2358239 N-(1-cyano-2-phenylethyl)-5-(3-fluorobenzamido)-3-methylthiophene-2-carboxamide CAS No. 1427917-02-9

N-(1-cyano-2-phenylethyl)-5-(3-fluorobenzamido)-3-methylthiophene-2-carboxamide

Cat. No.: B2358239
CAS No.: 1427917-02-9
M. Wt: 407.46
InChI Key: NEFQFHUUNJZGSK-UHFFFAOYSA-N
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Description

N-(1-cyano-2-phenylethyl)-5-(3-fluorobenzamido)-3-methylthiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, with its unique structural features, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-2-phenylethyl)-5-(3-fluorobenzamido)-3-methylthiophene-2-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors.

    Introduction of Substituents: The cyano, phenylethyl, fluorobenzamido, and methyl groups are introduced through various substitution reactions.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction with appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-2-phenylethyl)-5-(3-fluorobenzamido)-3-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Application in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyano-2-phenylethyl)-5-(3-fluorobenzamido)-3-methylthiophene-2-carboxamide would involve its interaction with specific molecular targets. This may include:

    Binding to Receptors: Interaction with biological receptors to modulate their activity.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-2-phenylethyl)-5-(3-chlorobenzamido)-3-methylthiophene-2-carboxamide
  • N-(1-cyano-2-phenylethyl)-5-(3-bromobenzamido)-3-methylthiophene-2-carboxamide

Uniqueness

N-(1-cyano-2-phenylethyl)-5-(3-fluorobenzamido)-3-methylthiophene-2-carboxamide is unique due to the presence of the fluorobenzamido group, which may impart specific chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

N-(1-cyano-2-phenylethyl)-5-[(3-fluorobenzoyl)amino]-3-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S/c1-14-10-19(26-21(27)16-8-5-9-17(23)12-16)29-20(14)22(28)25-18(13-24)11-15-6-3-2-4-7-15/h2-10,12,18H,11H2,1H3,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFQFHUUNJZGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)NC(=O)C2=CC(=CC=C2)F)C(=O)NC(CC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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